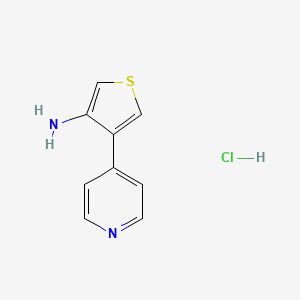

4-Pyridin-4-ylthiophen-3-amine;hydrochloride

Description

4-Pyridin-4-ylthiophen-3-amine;hydrochloride is a heterocyclic organic compound featuring a pyridine ring linked to a thiophene moiety. The pyridine group at the 4-position of the thiophene ring is substituted with an amine group at the 3-position, and the compound exists as a hydrochloride salt to enhance solubility and stability.

Properties

IUPAC Name |

4-pyridin-4-ylthiophen-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S.ClH/c10-9-6-12-5-8(9)7-1-3-11-4-2-7;/h1-6H,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INLJHRRQWKCFJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CSC=C2N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridin-4-ylthiophen-3-amine;hydrochloride typically involves the condensation of pyridine and thiophene derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The reaction conditions often include the use of solvents such as ethanol and catalysts like sodium hydroxide.

Industrial Production Methods

In industrial settings, the production of 4-Pyridin-4-ylthiophen-3-amine;hydrochloride may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Pyridin-4-ylthiophen-3-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine or thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyridine or thiophene derivatives.

Scientific Research Applications

4-Pyridin-4-ylthiophen-3-amine;hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-Pyridin-4-ylthiophen-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to its ability to inhibit the expression and activities of certain inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions help modulate the inflammatory response and reduce inflammation.

Comparison with Similar Compounds

4-(Aminomethyl)pyridin-3-amine dihydrochloride (CAS 847666-49-3)

- Structure: Contains a pyridine ring with an aminomethyl group at the 4-position and an amine at the 3-position, forming a dihydrochloride salt.

- Key Difference: Lacks the thiophene ring present in the target compound.

(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-4-yl-amine hydrochloride

- Structure : A pyridine derivative substituted with chlorine and trifluoromethyl groups, linked to a piperidine ring.

- Key Difference : The trifluoromethyl and chloro groups introduce strong electron-withdrawing effects, which could alter reactivity and binding affinity compared to the sulfur-containing thiophene in the target compound .

Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride

- Structure : Features a chloropyridine ring connected to an ethyl acetate-amine group.

- Key Difference : The ester functional group may confer different metabolic stability and pharmacokinetic profiles compared to the thiophene-amine structure .

Physicochemical Properties

Key Observations:

- Hydrochloride Salts : Improve solubility across all compounds, critical for oral bioavailability .

- Thiophene vs. Pyridine/Piperidine : The sulfur atom in thiophene may enhance π-π stacking interactions in biological systems compared to nitrogen-rich piperidine derivatives .

Pharmacological Implications

- Bioavailability : Hydrochloride salts of amines (e.g., triprolidine hydrochloride) exhibit enhanced absorption due to increased solubility .

- Target Interactions : Pyridine-thiophene hybrids may target enzymes or receptors requiring aromatic stacking, akin to raloxifene hydrochloride’s estrogen receptor modulation .

Biological Activity

4-Pyridin-4-ylthiophen-3-amine;hydrochloride is a chemical compound with the molecular formula C9H9ClN2S and a molecular weight of 212.7 g/mol. This compound is of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. It exhibits potential antimicrobial and anti-inflammatory properties, making it a candidate for further research in therapeutic applications.

Antimicrobial Properties

Research indicates that 4-Pyridin-4-ylthiophen-3-amine;hydrochloride demonstrates notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and inducible nitric oxide synthase (iNOS). This inhibition suggests that 4-Pyridin-4-ylthiophen-3-amine;hydrochloride may be beneficial in treating inflammatory diseases by modulating immune responses.

The biological activity of 4-Pyridin-4-ylthiophen-3-amine;hydrochloride can be attributed to its ability to interact with specific molecular targets. For example, its anti-inflammatory effects are linked to the inhibition of signaling pathways involved in inflammation, such as the NF-kB pathway. Additionally, its structure allows it to engage in various chemical reactions that enhance its pharmacological properties.

Case Studies

- Case Study on Antimicrobial Activity : A study conducted by researchers evaluated the efficacy of 4-Pyridin-4-ylthiophen-3-amine;hydrochloride against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting strong antimicrobial potential.

- Case Study on Anti-inflammatory Effects : Another research effort focused on the anti-inflammatory properties of this compound in a murine model of arthritis. Treatment with 4-Pyridin-4-ylthiophen-3-amine;hydrochloride resulted in decreased levels of inflammatory cytokines and reduced joint swelling, indicating its potential as an anti-inflammatory agent.

Comparative Analysis

A comparative analysis with similar compounds reveals that while many pyridine derivatives exhibit biological activity, the unique combination of pyridine and thiophene rings in 4-Pyridin-4-ylthiophen-3-amine;hydrochloride contributes to its distinct pharmacological profile.

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 4-Pyridin-4-ylthiophen-3-amine | Pyridine-Thiophene Hybrid | Antimicrobial, Anti-inflammatory |

| 2-Cyanothioacetamide | Pyridine Derivative | Antimicrobial |

| Suprofen | Thiophene Derivative | Anti-inflammatory |

Q & A

Q. What are the recommended synthetic routes for 4-Pyridin-4-ylthiophen-3-amine;hydrochloride?

The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is reacting 4-aminothiophene derivatives with pyridine-containing electrophiles under basic conditions (e.g., sodium hydride or potassium carbonate), followed by HCl treatment to form the hydrochloride salt . Key steps include:

- Reagents : Pyridine-4-boronic acid or halogenated pyridines for cross-coupling.

- Conditions : Catalyzed by Pd for Suzuki-Miyaura coupling (60–80°C, inert atmosphere) or nucleophilic substitution in polar aprotic solvents (DMF, DMSO).

- Purification : Recrystallization from ethanol/water mixtures or column chromatography to isolate the hydrochloride salt .

Q. How can the purity and structural integrity of 4-Pyridin-4-ylthiophen-3-amine;hydrochloride be validated?

Use a combination of analytical techniques:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm aromatic proton environments and amine proton shifts (δ 6.5–8.5 ppm for pyridine and thiophene rings) .

- IR : Detect N-H stretches (~3300 cm⁻¹) and C-S/C-N vibrations (600–1200 cm⁻¹) .

- Chromatography :

- HPLC : Purity >95% with a C18 column (acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize byproducts?

Employ factorial design or response surface methodology (RSM) to assess variables:

- Factors : Temperature, solvent polarity, catalyst loading, and reaction time.

- Case Study : For Pd-catalyzed couplings, increasing temperature from 60°C to 80°C may enhance conversion but risk decomposition; DMF as a solvent improves solubility but may promote side reactions .

- Mitigation : Use scavengers (e.g., molecular sieves) for moisture-sensitive steps or additives (e.g., TBAB) to stabilize intermediates .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR absorbance)?

Contradictions often arise from:

- Tautomerism : The compound may exist as a thiophene-pyridine tautomer, causing split peaks. Use variable-temperature NMR to identify equilibrium states .

- Hydrogen Bonding : Amine protons may show broadened signals in DMSO-d₆; confirm with deuteration studies .

- Impurity Interference : Cross-validate with LC-MS to detect trace byproducts (e.g., dimerization products) .

Q. What methodologies are suitable for studying interactions between 4-Pyridin-4-ylthiophen-3-amine;hydrochloride and biological targets?

- In Silico Screening : Perform molecular docking (AutoDock Vina) to predict binding affinity to enzymes like kinases or GPCRs, leveraging the pyridine moiety’s affinity for metal ions in active sites .

- In Vitro Assays :

- Fluorescence Polarization : Measure binding to fluorescently tagged proteins (IC₅₀ determination).

- Cellular Uptake : Use radiolabeled (³H/¹⁴C) compound to track permeability in Caco-2 cell monolayers .

- SAR Studies : Modify the thiophene or pyridine substituents to correlate structural changes with activity .

Data Contradiction Analysis

Q. How to address discrepancies in solubility data across studies?

Solubility variations may stem from:

- Polymorphism : Different crystalline forms (e.g., anhydrous vs. hydrate) alter solubility. Characterize via XRPD .

- pH Effects : The hydrochloride salt’s solubility decreases above pH 4.5 (amine protonation). Use potentiometric titration to profile pH-solubility relationships .

- Ionic Strength : Buffer composition (e.g., PBS vs. Tris-HCl) impacts ionic interactions. Standardize buffers for comparative studies .

Safety and Handling

Q. What are the critical safety considerations for handling this compound?

- Toxicity : Likely irritant to eyes/skin (amine hydrochloride salts generally exhibit moderate toxicity). Use PPE (gloves, goggles) .

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hygroscopic degradation .

- Waste Disposal : Neutralize with dilute NaOH before incineration to avoid HCl gas release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.